molecular formula C15H17NO3 B136700 Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 130753-13-8

Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B136700
CAS No.: 130753-13-8
M. Wt: 259.3 g/mol
InChI Key: RMIQGRJJCNFRRU-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Transition-metal Phosphors

One critical application of benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is in the synthesis of transition-metal-based phosphors, which are highly emissive in both fluid and solid states at room temperature. These phosphors find extensive applications in organic light-emitting diodes (OLEDs) due to their ability to emit light across the whole visible spectrum, facilitated by the fine adjustment of ligand-centered pi-pi* electronic transitions. The favorable metal-chelate bonding interaction in these complexes, derived from various cyclometalating ligands, including those similar in structure to this compound, supports this application. The chelates, classified by the types of cyclometalating groups (either aromatic C-H or azolic N-H fragment) and the adjacent donor fragment involved, are essential for obtaining phosphors with a range of emission colors. Particularly, Ir(III) complexes with C--N chelates that possess both C-H site and N-heterocyclic donor groups are notable for their broad emission spectrum, from sky-blue to saturated red, showcasing the importance of such compounds in the development of phosphorescent displays and illumination devices (Chi & Chou, 2010).

Supramolecular Chemistry

The structure of this compound and related compounds plays a significant role in supramolecular chemistry, particularly in the self-assembly of nanomaterials and the development of novel biomedical applications. These compounds' ability to engage in strong hydrogen bonding and other non-covalent interactions makes them valuable as supramolecular building blocks. Their applications range from the development of nanotechnology to polymer processing and biomedical applications, exploiting their capacity for self-assembly into one-dimensional, nanometer-sized structures stabilized by multi-point interactions. This adaptability and versatility underline the importance of such compounds in the evolving field of supramolecular chemistry and its application in creating functional materials with a bright future in commercial and therapeutic domains (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Benzimidazoles, Quinoxalines, and Benzo[diazepines

The compound and its derivatives serve as precursors in the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[diazepines. These heterocycles are synthesized from the condensation of o-phenylenediamines with various electrophilic reagents, showcasing the versatility of this compound in facilitating the development of compounds with significant biological applications. This synthetic utility underscores the importance of such structures in medicinal chemistry, where they are explored for their potential as therapeutic agents due to their inherent biological activities (Ibrahim, 2011).

Future Directions

The future directions in the research of “Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” and similar compounds are likely to continue focusing on the synthesis and applications of the 8-azabicyclo[3.2.1]octane scaffold. This is due to its presence in the family of tropane alkaloids, which have a wide array of interesting biological activities .

Properties

IUPAC Name

benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIQGRJJCNFRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926890
Record name Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130753-13-8
Record name Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

8-azabicyclo[3.2.1]octan-3-one (5.10 g; 31.55 mmol) was dissolved in CH2Cl2 (50 mL) and treated with benzyl chloroformate (4.29 mL; 5.11 g; 29.98 mmol) DIPEA (16.48 mL; 12.23 g; 94.66 mmol) was added drop-wise (exothermic reaction). The resulting clear solution was allowed to stir at room temperature for 30 min and was subsequently diluted with 100 mL CH2Cl2. The organic phase was washed with 1 N HCl (2×100 mL), dried on Na2SO4 and concentrated to provide the crude product (7.2 g). 1H-NMR (400 MHz, CDCl3) δ 7.38 (m, 5H), 5.22 (s, 2H), 4.62 (s, 2H), 2.67 (m, 2H), 2.38 (d, J=15.9 Hz, 2H), 2.12 (m, 2H), 1.71 (dd, J=15.0, 7.2 Hz, 2H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.48 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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